![molecular formula C15H21FN2O3 B1443165 N-({[1-(4-fluorophényl)éthyl]carbamoyl}méthyl)carbamate de tert-butyle CAS No. 1334146-59-6](/img/structure/B1443165.png)

N-({[1-(4-fluorophényl)éthyl]carbamoyl}méthyl)carbamate de tert-butyle

Vue d'ensemble

Description

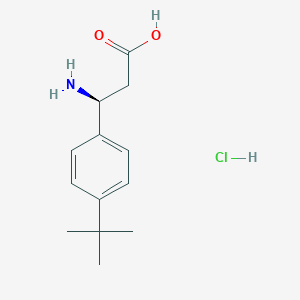

Tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate is a useful research compound. Its molecular formula is C15H21FN2O3 and its molecular weight is 296.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse Organique

Dans le domaine de la chimie organique, ce composé est utilisé dans la synthèse des anilines N-Boc-protégées . Ceci est particulièrement important pour la protection des groupes amine pendant les séquences synthétiques complexes. De plus, il est utilisé dans la création de pyrroles tétrasubstitués , qui sont des composés ayant des activités pharmacologiques potentielles.

Chimie Médicinale

En chimie médicinale, la partie carbamate de tert-butyle est souvent utilisée comme groupe protecteur lors de la synthèse de produits pharmaceutiques. Elle sert à protéger les fonctions amines pendant que d'autres réactions sont effectuées sur la molécule . Une fois les modifications souhaitées apportées, le groupe protecteur peut être éliminé pour révéler l'amine fonctionnelle.

Agriculture

Bien que des applications spécifiques de ce composé dans l'agriculture ne soient pas détaillées dans la littérature disponible, les carbamates en général sont connus pour leur utilisation dans la synthèse de pesticides et d'herbicides . La capacité à créer diverses structures de carbamate permet le développement de composés ayant une action spécifique contre les ravageurs agricoles.

Science des Matériaux

En science des matériaux, les carbamates servent d'intermédiaires dans la production de polymères et de résines . Le carbamate de tert-butyle peut être impliqué dans la synthèse de résines époxy et d'agents de durcissement, qui sont des composants essentiels dans la création de matériaux durables pour diverses applications industrielles.

Science de l'Environnement

Les carbamates sont également explorés pour leur potentiel en science de l'environnement, notamment dans la capture et l'utilisation du dioxyde de carbone . Ce composé pourrait être impliqué dans la recherche axée sur la conversion du CO2 en produits chimiques précieux, contribuant ainsi aux efforts de séquestration du carbone.

Biochimie

En biochimie, le groupe carbamate de tert-butyle est important pour son rôle dans la protection des acides aminés et des peptides pendant la synthèse des protéines . Ceci est crucial dans l'étude des protéines et des enzymes, où des modifications précises sont nécessaires pour comprendre la fonction et l'interaction.

Pharmacologie

Enfin, en pharmacologie, les carbamates sont explorés pour leur potentiel thérapeutique. Ils sont étudiés pour leur action d'inhibiteurs enzymatiques, ce qui peut conduire au développement de médicaments pour traiter diverses maladies . Le carbamate de tert-butyle pourrait être un intermédiaire clé dans la synthèse de telles molécules pharmacologiquement actives.

Mécanisme D'action

Target of Action

Carbamates, a class of compounds to which “tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate” belongs, are often used in medicinal chemistry due to their ability to interact with a variety of biological targets. They are known to form stable interactions with enzymes, receptors, and other proteins, which can lead to modulation of the target’s activity .

Mode of Action

The mode of action of carbamates typically involves the formation of a covalent bond with their target, often through an ester linkage. This can result in the inhibition of the target’s activity, although the exact effects can vary depending on the specific target and the structure of the carbamate .

Biochemical Pathways

Carbamates can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some carbamates are used as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission .

Pharmacokinetics

The pharmacokinetics of carbamates can vary widely depending on their specific structure. Factors such as the compound’s lipophilicity, size, and charge can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of a carbamate’s action can vary depending on its specific target and the nature of its interaction with that target. In some cases, carbamates can inhibit the activity of their target, leading to downstream effects such as the modulation of signal transduction pathways .

Action Environment

The action of carbamates can be influenced by a variety of environmental factors. For example, the pH of the environment can influence the stability of the carbamate group, potentially affecting the compound’s activity .

Analyse Biochimique

Biochemical Properties

tert-Butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with ketoreductases, which are enzymes involved in the reduction of carbonyl groups to hydroxyl groups . These interactions are crucial for the compound’s role in biochemical pathways, as they can modulate enzyme activity and affect metabolic processes.

Cellular Effects

The effects of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, the compound can modulate cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic flux and changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

tert-Butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the biosynthesis and degradation of biomolecules, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions determine the compound’s localization and concentration within different cellular compartments, influencing its overall efficacy and safety.

Subcellular Localization

The subcellular localization of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its ability to modulate cellular processes effectively.

Propriétés

IUPAC Name |

tert-butyl N-[2-[1-(4-fluorophenyl)ethylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-10(11-5-7-12(16)8-6-11)18-13(19)9-17-14(20)21-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVKQIAQVTZEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

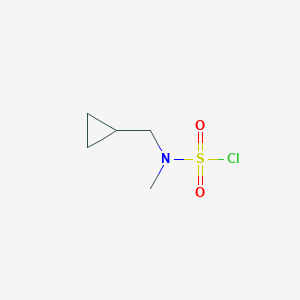

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1443103.png)